

Roniciclib: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

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Compound of Interest

Compound Name: *Roniciclib*

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Abstract

Roniciclib (BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant antitumor activity in preclinical models. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **Roniciclib**. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery. This document details the lead optimization process that led to the identification of **Roniciclib**, its mechanism of action as a pan-CDK inhibitor, and detailed protocols for its chemical synthesis and key biological and in vivo assays.

Discovery and Lead Optimization

Roniciclib was developed through a lead optimization program originating from the high-throughput screening hit, ZK 304709, a multitargeted CDK and VEGF-R inhibitor. While ZK 304709 showed a promising preclinical profile, it faced challenges in Phase I clinical trials due to limited aqueous solubility and off-target activity against carbonic anhydrases, leading to dose-limited absorption and high inter-patient variability.

To address these liabilities, a focused lead optimization campaign was initiated. A key modification was the introduction of a sulfoximine group, a relatively uncommon functional group in medicinal chemistry at the time. This strategic change, along with other structural

modifications, led to a series of compounds with improved properties. Ultimately, this effort culminated in the discovery of **Roniciclib**, which exhibited a potent pan-CDK inhibitory profile and desirable pharmacokinetic properties.

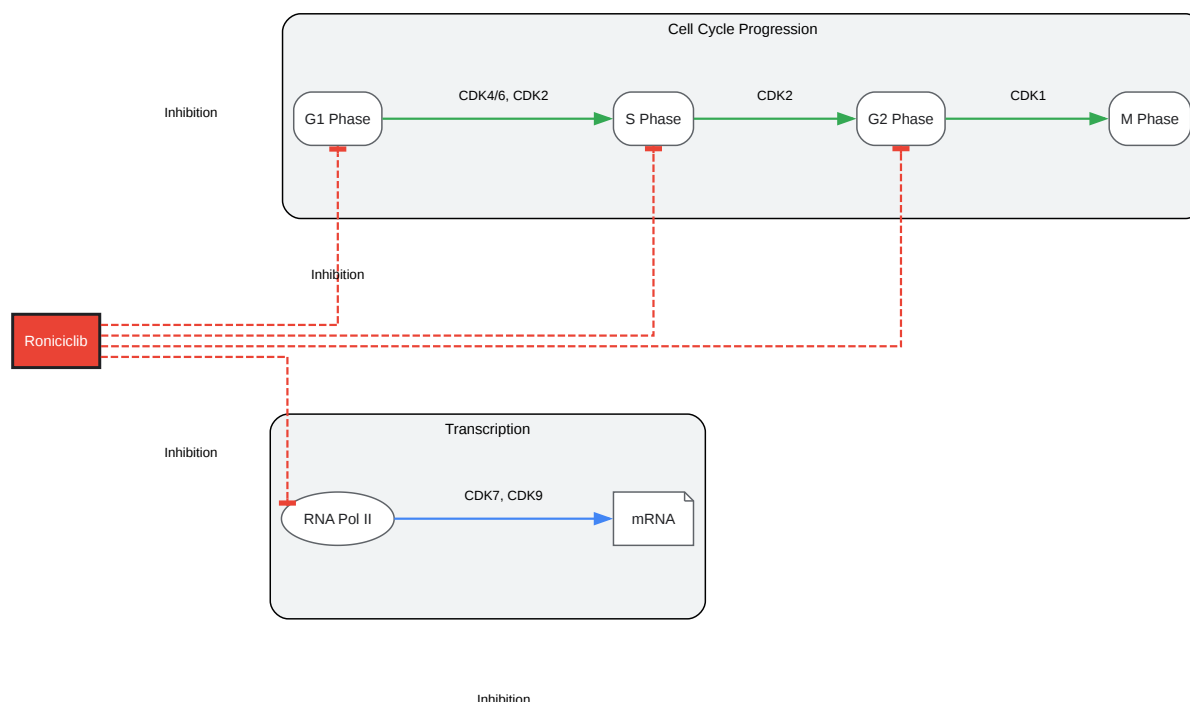
Mechanism of Action: Pan-CDK Inhibition

Roniciclib is a pan-CDK inhibitor, targeting multiple members of the cyclin-dependent kinase family that are crucial for cell cycle progression and transcription.[1] By inhibiting these kinases, **Roniciclib** disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

The primary targets of **Roniciclib** include the cell-cycle CDKs (CDK1, CDK2, and CDK4) and the transcriptional CDKs (CDK7 and CDK9).[1] The inhibition of both cell cycle and transcriptional CDKs contributes to its potent and broad-spectrum antitumor activity observed in preclinical studies.[1]

Signaling Pathway

The following diagram illustrates the central role of CDKs in cell cycle regulation and transcription, and the points of intervention by **Roniciclib**.



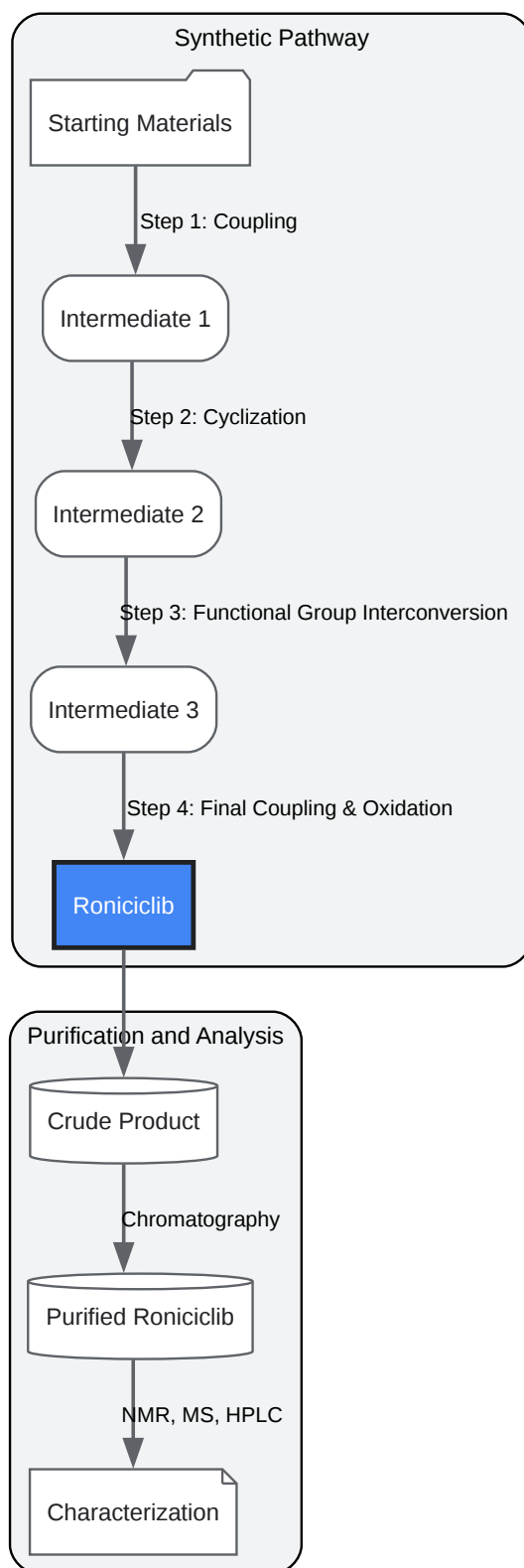
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Figure 1: Roniciclib's inhibition of key cell cycle and transcriptional CDKs.

Chemical Synthesis of Roniciclib

The chemical synthesis of **Roniciclib** is a multi-step process. A generalized synthetic scheme is presented below. The detailed experimental procedures for each step would be found in the primary literature, specifically the ChemMedChem article detailing its discovery.

Synthetic Workflow Diagram



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Figure 2: Generalized workflow for the synthesis and purification of **Roniciclib**.

Note: The detailed, step-by-step synthesis with specific reagents, reaction conditions, and purification methods is proprietary and can be found in the primary scientific literature and associated patents. For research purposes, it is essential to consult these original sources.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Roniciclib** from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of **Roniciclib**

Kinase Target	IC50 (nM)
CDK1/cyclin B	7[2][3]
CDK2/cyclin E	9[2][3]
CDK4/cyclin D1	11[2][3]
CDK7/cyclin H/MAT1	25[2][3]
CDK9/cyclin T1	5[2][3]

Table 2: In Vitro Anti-proliferative Activity of **Roniciclib**

Cell Line Panel	Mean IC50 (nM)
Human Lung Tumor Cell Lines (40 lines)	39
Human Breast Tumor Cell Lines (24 lines)	37

Table 3: In Vivo Antitumor Efficacy of **Roniciclib** in HeLa-MaTu Xenograft Model

Treatment Group	Dose and Schedule	T/C Ratio (%)
Roniciclib	2.5 mg/kg, p.o., b.i.d., 2 days on/5 days off	19
Roniciclib + Cisplatin	1.0 mg/kg Roniciclib	1
Roniciclib + Cisplatin	1.5 mg/kg Roniciclib	-2 (tumor regression)[2]

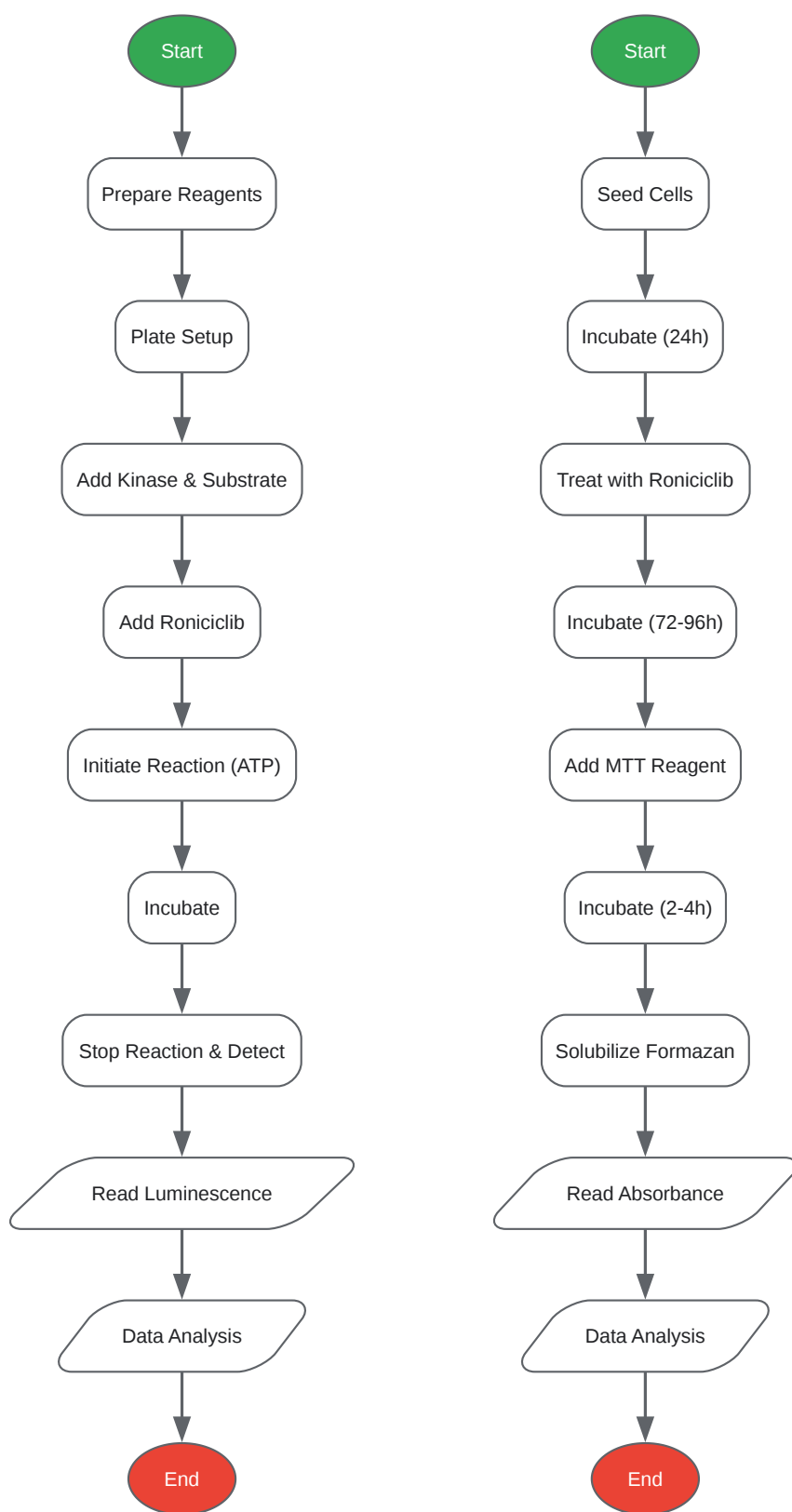
T/C Ratio: Treatment vs. Control tumor volume ratio.

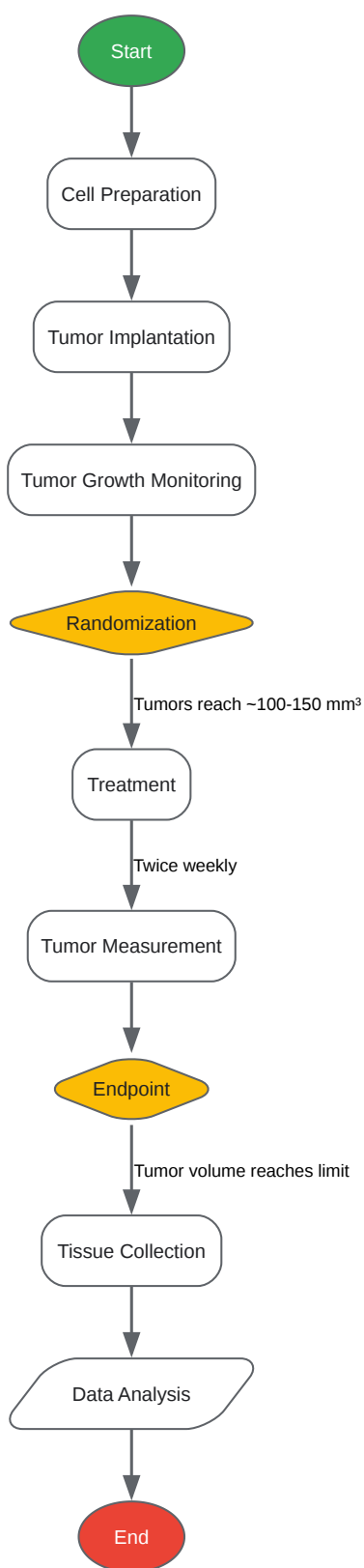
Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of **Roniciclib**.

In Vitro CDK Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of **Roniciclib** against various CDK/cyclin complexes using a luminescence-based assay that measures ATP consumption.





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